4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide
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Overview
Description
4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
The synthesis of 4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea.
Industrial production methods often scale up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . In cancer research, it has been shown to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
What sets 4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4,5-dimethyl-2-(3-phenylsulfanylpropanoylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-10-11(2)22-16(14(10)15(17)20)18-13(19)8-9-21-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRMUIYNQXEEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCSC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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